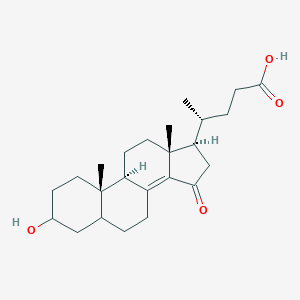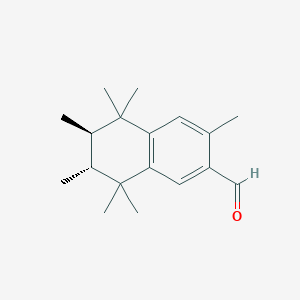![molecular formula C19H22N2O B238352 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. The activation of the sigma-1 receptor has been shown to enhance neuroprotection, reduce inflammation, and promote neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to reduce inflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide also has some limitations, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective sigma-1 receptor agonists. Additionally, the development of new synthetic methods for 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties.
Conclusion:
In conclusion, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a promising compound with potential applications in scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the investigation of various cellular processes and the development of new therapeutic agents. Further research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-bromoaniline with pyrrolidine, followed by the reaction with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit potent and selective binding affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. The sigma-1 receptor has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
Nombre del producto |
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Clave InChI |
WLCMBFMGBFTMKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)








![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)


![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)